Methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate
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Overview
Description
Methyl 4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}benzoate is an organic compound with the molecular formula C21H25N3O2 It is a derivative of benzoic acid and piperazine, characterized by the presence of a benzyl group attached to the piperazine ring
Preparation Methods
The synthesis of methyl 4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}benzoate typically involves the reaction of 4-benzylpiperazine with methyl 4-formylbenzoate under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Methyl 4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Methyl 4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Methyl 4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}benzoate can be compared with other similar compounds such as:
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Ethyl benzoate: Another ester with similar applications but different physical properties.
Propyl benzoate: Used in similar contexts but with variations in reactivity and solubility.
The uniqueness of methyl 4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}benzoate lies in its specific functional groups and the potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl 4-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]benzoate |
InChI |
InChI=1S/C20H23N3O2/c1-25-20(24)19-9-7-17(8-10-19)15-21-23-13-11-22(12-14-23)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3/b21-15+ |
InChI Key |
WNMSSHCEANHRFO-RCCKNPSSSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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